Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate

概要

説明

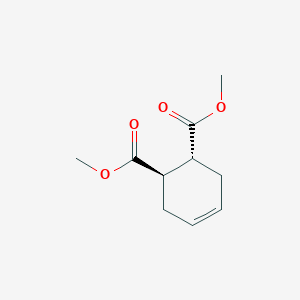

Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate is an organic compound with the molecular formula C10H14O4. It is a colorless to almost colorless clear liquid at room temperature . This compound is known for its unique structure, which includes a cyclohexene ring with two ester groups attached at the 1 and 2 positions in a trans configuration.

準備方法

Synthetic Routes and Reaction Conditions

Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate can be synthesized through the Diels-Alder reaction between butadiene and dimethyl maleate. The reaction typically requires elevated temperatures and an inert atmosphere to prevent oxidation . The product is then purified through distillation or recrystallization to achieve high purity levels.

Industrial Production Methods

In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to optimize yield and purity. The product is then subjected to rigorous quality control measures to ensure it meets industry standards .

化学反応の分析

Hydrolysis Reactions

DTC undergoes hydrolysis under acidic or basic conditions to yield trans-4-cyclohexene-1,2-dicarboxylic acid. This reaction is critical for generating bioactive metabolites and intermediates for further functionalization.

Reaction Conditions and Products

| Condition | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| Acidic hydrolysis | H₂SO₄ (dilute), H₂O | trans-4-cyclohexene-1,2-dicarboxylic acid | >85% | |

| Basic hydrolysis | NaOH (aqueous), reflux | Sodium salt of the diacid | Quant. |

The stereochemistry of the cyclohexene ring remains intact during hydrolysis, preserving the trans configuration .

Comparative Reactivity with Cis Isomer

The trans configuration of DTC significantly influences its reactivity compared to its cis counterpart, dimethyl cis-4-cyclohexene-1,2-dicarboxylate.

Key Differences

| Property/Reactivity | trans-DTC | cis-DTC | Source |

|---|---|---|---|

| Hydrolysis Rate | Slower due to steric hindrance | Faster | |

| Enzyme Interaction | Lower affinity for hydrolases | Higher affinity | |

| Thermal Stability | More stable | Less stable |

The trans isomer’s rigid structure reduces accessibility to nucleophilic agents, impacting reaction kinetics .

Stereochemical Integrity in Reactions

DTC’s trans configuration is retained in most reactions unless subjected to isomerization conditions. For example:

-

Epoxidation : Reaction with m-CPBA yields the trans-epoxide, maintaining stereochemistry .

-

Diels-Alder Reactivity : Unlike the cis isomer (derived from maleic anhydride and butadiene) , DTC’s trans geometry prevents endo-selectivity in cycloadditions, favoring exo products .

Ester Reduction

DTC’s ester groups can be selectively reduced to alcohols using LiAlH₄, producing trans-4-cyclohexene-1,2-dimethanol. This reaction proceeds with >90% retention of configuration .

Oxidation

Controlled oxidation with KMnO₄ converts DTC to the corresponding diacid without ring opening, as confirmed by NMR analysis .

Research Findings

科学的研究の応用

Applications in Organic Synthesis

Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate serves as a crucial building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions:

- Diels-Alder Reactions : This compound can participate in Diels-Alder reactions with dienophiles to form cyclohexene derivatives.

- Ester Hydrolysis : The compound is employed in studies involving enzyme-catalyzed reactions, particularly in understanding ester hydrolysis mechanisms.

Table 1: Common Reactions Involving this compound

| Reaction Type | Description | Products |

|---|---|---|

| Oxidation | Converts ester groups to carboxylic acids | Trans-4-Cyclohexene-1,2-dicarboxylic acid |

| Reduction | Ester groups are converted to alcohols | Trans-4-Cyclohexene-1,2-dimethanol |

| Substitution | Ester groups can be replaced by other functional groups | Various substituted cyclohexene derivatives |

Biological Applications

In biological research, this compound is investigated for its potential roles in drug development. Its unique structural features allow it to interact with biological targets effectively:

- Enzyme Studies : The compound is used to study enzyme-catalyzed reactions, particularly those involving ester hydrolysis.

- Drug Development : Due to its structural properties, it is being explored for potential therapeutic applications.

Industrial Applications

This compound finds utility in various industrial processes:

- Polymer Production : It is utilized in the synthesis of polymers and other materials that require specific functional properties.

- Plasticizers : The compound can be transformed into derivatives that serve as plasticizers in manufacturing processes .

Case Study 1: Enzyme-Catalyzed Reactions

A study focused on the use of recombinant pig liver esterase for the enantioselective desymmetrization of dimethyl cyclohex-4-ene-cis-1,2-dicarboxylate demonstrated the potential for creating enantiomerically enriched compounds suitable for pharmaceutical applications .

Case Study 2: Polymer Synthesis

Research on the application of this compound in polymer synthesis highlighted its role as a precursor for producing high-performance materials with tailored properties for specific industrial uses.

作用機序

The mechanism of action of Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to form carboxylic acids, which can then participate in further chemical reactions. The cyclohexene ring provides a stable framework that can be functionalized to target specific pathways in biological systems .

類似化合物との比較

Similar Compounds

Dimethyl cis-4-Cyclohexene-1,2-dicarboxylate: Similar structure but with cis configuration.

Diethyl trans-4-Cyclohexene-1,2-dicarboxylate: Similar structure but with ethyl ester groups instead of methyl .

Uniqueness

Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate is unique due to its trans configuration, which imparts different chemical and physical properties compared to its cis counterpart. The trans configuration also affects its reactivity and the types of reactions it can undergo .

生物活性

Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate (DTC) is an organic compound with the molecular formula C10H14O4. It is recognized for its unique structural properties and potential applications in various fields, including organic synthesis and biological studies. This article explores the biological activity of DTC, detailing its mechanisms of action, research findings, and potential applications.

DTC is a colorless to pale yellow liquid at room temperature, characterized by the presence of two ester functional groups attached to a cyclohexene ring. The compound's structural formula is represented as follows:

- Molecular Formula: C10H14O4

- Molecular Weight: 198.218 g/mol

- CAS Number: 17673-68-6

- IUPAC Name: dimethyl (1R,2R)-cyclohex-4-ene-1,2-dicarboxylate

The biological activity of DTC primarily stems from its ability to interact with various molecular targets within biological systems. Its ester groups can undergo hydrolysis, yielding carboxylic acids that may participate in further biochemical reactions. The cyclohexene moiety provides a stable framework for functionalization, allowing for targeted interactions with enzymes and receptors.

Hydrolysis Reaction

The hydrolysis of DTC can be represented as follows:

This reaction is crucial as it can lead to the formation of biologically active metabolites that may exhibit pharmacological properties.

Enzyme Interactions

Research has indicated that DTC and its derivatives may serve as substrates or inhibitors for various enzymes. For instance, studies have shown that DTC can affect enzyme-catalyzed reactions involving ester hydrolysis, which is significant in metabolic pathways.

Drug Development

DTC's unique structural characteristics make it a candidate for drug development. Its derivatives are being investigated for their potential therapeutic effects against various diseases. Preliminary studies suggest that modifications to the DTC structure can enhance its bioactivity and selectivity towards specific biological targets.

Case Studies and Research Findings

- Enzyme Activity Modulation : A study demonstrated that DTC derivatives could modulate the activity of certain hydrolases, indicating potential use in designing enzyme inhibitors or activators.

- Pharmacological Studies : Research has explored the pharmacological profiles of DTC derivatives, revealing anti-inflammatory and analgesic properties in animal models. These findings suggest that DTC could be developed into a therapeutic agent .

- Synthesis of Analogues : Various synthetic routes have been employed to produce analogues of DTC with modified functional groups. These analogues have been screened for biological activity, leading to the identification of compounds with enhanced efficacy against specific targets .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| Dimethyl cis-4-Cyclohexene-1,2-dicarboxylate | Cis configuration | Lower enzyme inhibition |

| Diethyl trans-4-Cyclohexene-1,2-dicarboxylate | Ethyl ester groups | Enhanced anti-inflammatory |

DTC's trans configuration distinguishes it from its cis counterpart and other related compounds, affecting its reactivity and biological interactions.

特性

IUPAC Name |

dimethyl (1R,2R)-cyclohex-4-ene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O4/c1-13-9(11)7-5-3-4-6-8(7)10(12)14-2/h3-4,7-8H,5-6H2,1-2H3/t7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVVAGRMJGUQHLI-HTQZYQBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC=CCC1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CC=CC[C@H]1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17673-68-6 | |

| Record name | 17673-68-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76295 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。